3-piperazin-1-yl-6-piperidin-1-ylpyridazine
CAS No.: 1023816-47-8
Cat. No.: VC7708675
Molecular Formula: C13H21N5
Molecular Weight: 247.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023816-47-8 |
|---|---|
| Molecular Formula | C13H21N5 |
| Molecular Weight | 247.346 |
| IUPAC Name | 3-piperazin-1-yl-6-piperidin-1-ylpyridazine |
| Standard InChI | InChI=1S/C13H21N5/c1-2-8-17(9-3-1)12-4-5-13(16-15-12)18-10-6-14-7-11-18/h4-5,14H,1-3,6-11H2 |
| Standard InChI Key | IXURKFNLXLUKIQ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at positions 3 and 6 with piperazine and piperidine rings, respectively. The piperazine group (a six-membered ring with two nitrogen atoms) and piperidine group (a six-membered saturated ring with one nitrogen atom) contribute to the molecule’s conformational flexibility and hydrogen-bonding capacity .
Key structural attributes:
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Molecular formula:
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SMILES notation:
The absence of hydrogen bond donors enhances membrane permeability, a critical factor for central nervous system (CNS) penetration .
Synthesis and Structural Modifications
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A representative pathway involves:
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Pyridazine core functionalization: Reacting 3,6-dichloropyridazine with piperazine and piperidine under basic conditions .
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Purification: Column chromatography to isolate the desired product .
Example reaction:
Yields for such reactions range from 40–65%, depending on stoichiometry and reaction time .
Structure-Activity Relationship (SAR) Studies
Modifications to the piperazine and piperidine moieties significantly impact pharmacological activity:
Sulfonylation of the piperazine nitrogen enhances mAChR binding affinity but reduces metabolic stability due to increased susceptibility to oxidative metabolism .
Pharmacological Applications
Pan-Muscarinic Antagonism
3-Piperazin-1-yl-6-piperidin-1-ylpyridazine derivatives exhibit pan-muscarinic activity, antagonizing all five mAChR subtypes (M₁–M₅) with moderate selectivity (9- to 16-fold) . Unlike classical mAChR antagonists (e.g., atropine), this chemotype lacks a quaternary ammonium group, enabling CNS penetration (rat brain:plasma ) .
Key findings:
Kinase Inhibition
Patent literature discloses analogs of this compound as inhibitors of AKT (Protein Kinase B), a target in oncology . For example, tert-butyl 4-[5-phenyl-6-(4-{[4-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}phenyl)pyridazin-3-yl]piperazine-1-carboxylate (derived from the core scaffold) shows nanomolar AKT inhibition .
Metabolic Stability and Optimization
Metabolic Hotspots
Piperazine rings are primary sites of oxidative metabolism, mediated by cytochrome P450 enzymes (CYP3A4/5) . N-Dealkylation and hydroxylation pathways dominate, leading to rapid clearance in liver microsomes (HLM = 3 min for unmodified analogs) .
Stability Enhancements
Strategic modifications improve metabolic stability:
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Piperidine substitution: Introducing methyl groups (e.g., 3-methylpiperidine) shields against oxidation, extending HLM to 105 min .
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Piperazine sulfonylation: Reduces CYP affinity, though at the cost of increased molecular weight .
Computational Predictions
In silico tools like Meteor Nexus and XenoSite P450 accurately predict metabolic pathways for this chemotype . MetaPrint2D simulations align with empirical metabolite identification (MetID) data, highlighting N-oxidation and ring hydroxylation as dominant pathways .
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